(E)-[(2-chlorophenyl)methoxy]({2-[(4-chlorophenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene})amine
Description
The compound (E)-(2-chlorophenyl)methoxyamine features a complex heterocyclic framework with multiple functional groups:
- A (2-chlorophenyl)methoxy group at the oxime position.
- A 4-chlorophenylsulfanyl substituent on the ethylidene chain.
- A 6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazole core, which combines fused triazole and thiazole rings.
This compound shares structural motifs with bioactive heterocycles, such as thiadiazoles and triazolothiazoles, which are known for antimicrobial, antifungal, and insecticidal activities .
Properties
IUPAC Name |
(E)-N-[(2-chlorophenyl)methoxy]-2-(4-chlorophenyl)sulfanyl-1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N4OS2/c1-13-19(29-20-23-12-24-26(13)20)18(11-28-16-8-6-15(21)7-9-16)25-27-10-14-4-2-3-5-17(14)22/h2-9,12H,10-11H2,1H3/b25-18+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHPBBUIQROFKO-XIEYBQDHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NN12)C(=NOCC3=CC=CC=C3Cl)CSC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=NC=NN12)/C(=N/OCC3=CC=CC=C3Cl)/CSC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-(2-chlorophenyl)methoxyamine is a complex organic molecule that incorporates various functional groups known for their biological activity. This article reviews the biological properties of this compound, focusing on its potential pharmacological applications based on existing literature.
Chemical Structure and Properties
The molecular formula of the compound is , with a molar mass of 354.29 g/mol. The structure features a triazole-thiazole moiety which is significant in medicinal chemistry due to its diverse biological activities.
Biological Activity Overview
Research indicates that compounds containing triazole and thiazole rings exhibit a range of biological activities including:
- Antimicrobial Activity : Triazole derivatives have shown effectiveness against various bacterial strains. Studies suggest that the incorporation of sulfanyl and chlorophenyl groups enhances antibacterial properties .
- Anticancer Properties : The mercapto-substituted 1,2,4-triazoles are noted for their chemopreventive and chemotherapeutic effects. They have been evaluated for cytotoxic activity against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer) with promising results .
- Enzyme Inhibition : The compound has potential as an acetylcholinesterase inhibitor, which is relevant for treating neurodegenerative diseases. In silico studies have demonstrated binding interactions with key amino acids in the active site of the enzyme .
1. Antimicrobial Activity
A study evaluated various triazole derivatives for their antibacterial efficacy against Salmonella typhi and Bacillus subtilis. The results indicated moderate to strong activity, particularly for compounds similar to the one . The presence of the chlorophenyl group was linked to enhanced antimicrobial properties .
2. Anticancer Activity
In a cytotoxicity assay involving MCF-7 and Bel-7402 cell lines, derivatives containing the triazole-thiazole scaffold exhibited significant cytotoxic effects. For instance, one derivative showed IC50 values lower than 10 µM against MCF-7 cells, indicating high potency .
3. Enzyme Inhibition Studies
Docking studies revealed that the compound interacts favorably with acetylcholinesterase, suggesting potential as a therapeutic agent in Alzheimer's disease management. The binding affinity was comparable to known inhibitors in the literature .
Data Table
| Biological Activity | Assessed Compounds | Findings |
|---|---|---|
| Antimicrobial | Triazole Derivatives | Moderate to strong activity against Salmonella typhi and Bacillus subtilis |
| Anticancer | MCF-7 and Bel-7402 Cell Lines | Significant cytotoxicity with IC50 < 10 µM |
| Enzyme Inhibition | Acetylcholinesterase | Favorable docking scores indicating potential as an inhibitor |
Scientific Research Applications
Structural Characteristics
The compound features several key functional groups that contribute to its biological activity:
- Triazole and Thiazole Moieties : These heterocyclic structures are known for their diverse biological activities, including antimicrobial and anticancer properties .
- Chlorophenyl and Methoxy Groups : These substituents can enhance lipophilicity and influence the compound's interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing triazole and thiazole rings. For instance:
- A study demonstrated that triazole derivatives exhibit significant cytotoxicity against various cancer cell lines. The mechanism of action is often linked to the inhibition of key enzymes involved in cell proliferation and survival .
- The specific compound discussed has been synthesized and evaluated for its antiproliferative activity, showing promising results in inhibiting cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Activity
The incorporation of thiazole and triazole structures has been associated with enhanced antimicrobial properties:
- Compounds derived from triazole-thiazole hybrids have shown effectiveness against a range of bacterial strains, including resistant strains. This is attributed to their ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .
Anti-inflammatory Effects
Research indicates that compounds similar to (E)-(2-chlorophenyl)methoxyamine may possess anti-inflammatory properties:
- Studies involving molecular docking have suggested that these compounds can selectively inhibit cyclooxygenase enzymes (COX), which play a critical role in inflammatory processes .
Case Studies and Research Findings
Comparison with Similar Compounds
Triazolothiazole Derivatives
The triazolothiazole core is a key feature shared with compounds like 1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethan-1-one (). Key differences include:
The chlorophenyl and sulfanyl groups in the target compound may improve lipophilicity (logP) and membrane permeability compared to simpler ketone derivatives .
Chlorophenyl-Substituted Analogues
Compounds with chlorophenyl groups, such as (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine (), highlight substituent effects:
Sulfanyl vs. Oxygen/Nitrogen Linkers
The sulfanyl (-S-) linker in the target compound contrasts with oxime or amine linkers in others, such as (E)-(4-Methoxyphenyl)methoxyamine ():
Q & A
Q. What are the optimal synthetic routes for preparing (E)-[(2-chlorophenyl)methoxy]...amine, and how can reaction conditions be standardized?
Methodological Answer: The synthesis of this compound likely involves multi-step cyclization and condensation reactions. Key steps include:
- Cyclization of triazole-thiazole precursors using agents like sodium hydroxide or sulfuric acid, as demonstrated for analogous triazole-thiadiazole systems .
- Schiff base formation via condensation of an amine with a carbonyl group under ethanol or DMF with catalytic triethylamine .
- E/Z isomer control by optimizing solvent polarity and reaction temperature to favor the (E)-configuration.
Standardization requires reaction monitoring via TLC/HPLC and characterization by NMR/IR to confirm intermediate purity .
Q. How can crystallographic data resolve ambiguities in the molecular geometry of this compound?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) using SHELXL software is critical for unambiguous structural determination. For example:
- Assign stereochemistry at the ethylidene group using anisotropic displacement parameters .
- Validate hydrogen bonding and π-π stacking interactions (common in triazole-thiazole systems) via intermolecular distance analysis .
- Compare experimental bond angles/distances with DFT-optimized geometries to identify conformational discrepancies .
Q. What preliminary assays are recommended for evaluating biological activity?
Methodological Answer: Initial screening should focus on:
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme inhibition : Fluorescence-based assays targeting triazole-sensitive enzymes like cytochrome P450 or kinases .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish IC50 values .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved for this compound?
Methodological Answer: Discrepancies often arise from dynamic effects (e.g., tautomerism or solvent interactions). Strategies include:
- Variable-temperature NMR to detect slow-exchange processes (e.g., keto-enol tautomerism in the triazole ring) .
- Solvent-dependent DFT calculations using polarizable continuum models (PCM) to simulate solvent effects on chemical shifts .
- 2D NMR (COSY, NOESY) to confirm through-space coupling in the ethylidene group .
Q. What experimental design principles (DoE) apply to optimizing yield in multi-step synthesis?
Methodological Answer: Use a Taguchi orthogonal array to identify critical factors:
- Variables : Reaction time, temperature, catalyst loading (e.g., iodine for cyclization ).
- Response surface modeling to predict optimal conditions for high-yield steps (e.g., condensation vs. cyclization) .
- Flow chemistry integration for exothermic steps (e.g., Swern oxidation analogs) to improve reproducibility and safety .
Q. How do non-covalent interactions influence the compound’s stability and reactivity?
Methodological Answer: Non-covalent interactions (e.g., halogen bonding, CH-π) can be probed via:
Q. What computational strategies predict metabolic pathways or toxicity profiles?
Methodological Answer:
- ADMET prediction : Use tools like SwissADME to estimate bioavailability, CYP450 metabolism, and Ames test outcomes .
- Molecular docking : Simulate binding to hepatic enzymes (e.g., CYP3A4) to identify potential sulfoxide or hydroxylated metabolites .
- In silico toxicity : Apply QSAR models to predict hepatotoxicity based on structural analogs (e.g., chlorophenyl-thiadiazoles) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
